BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Medicinal Chemistry Chemical Biology Drug Discovery

This specific regioisomer features a 5-pyridin-4-yl-1,2,4-oxadiazol-3-yl connectivity, a fundamental structural variable distinct from its analog CAS 941997-66-6. Substitution without empirical evidence poses an unquantifiable risk of altered target binding. It is ideal for structure-activity relationship (SAR) investigations or as a key synthetic intermediate where precise molecular recognition is critical. No generic substitution is scientifically justifiable.

Molecular Formula C17H13FN4O2
Molecular Weight 324.315
CAS No. 1170511-09-7
Cat. No. B2495055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
CAS1170511-09-7
Molecular FormulaC17H13FN4O2
Molecular Weight324.315
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4
InChIInChI=1S/C17H13FN4O2/c18-13-1-3-14(4-2-13)22-10-12(9-15(22)23)16-20-17(24-21-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2
InChIKeyROFOHKLKUSVJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1170511-09-7): Baseline Structural and Procurement Context


1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1170511-09-7) is a synthetic small molecule with the molecular formula C17H13FN4O2 and a molecular weight of 324.31 g/mol. It belongs to a class of compounds characterized by a pyrrolidin-2-one core linked to a 1,2,4-oxadiazole ring, which is further substituted with a pyridin-4-yl and a 4-fluorophenyl group. This specific regioisomer, featuring a 5-pyridin-4-yl-1,2,4-oxadiazol-3-yl connectivity, represents a distinct structural entity. Initial database queries against primary research repositories, patent collections, and major authoritative chemical databases (e.g., PubChem, ChEMBL) have not yielded specific biological, pharmacological, or physicochemical characterization data for this exact compound within the permitted source framework. Consequently, a traditional evidence-based baseline of quantifiable scientific properties cannot be established at this time.

Procurement Risk: Why Generic Substitution for CAS 1170511-09-7 Is Not Scientifically Justifiable


The structural specificity of 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, particularly its regioisomeric form, precludes generic substitution by closely related analogs. Its closest known analog, 1-(4-fluorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 941997-66-6), differs in the connectivity of the oxadiazole ring. In the absence of head-to-head comparative data, this regioisomeric difference is a fundamental structural variable known to influence molecular recognition, target binding, and physicochemical properties in heterocyclic systems. Substituting one regioisomer for another without empirical evidence of functional equivalence introduces an unquantifiable risk of altered biological or chemical performance, making such a substitution scientifically unsound for any research or industrial application requiring a specific molecular entity.

Quantitative Evidence Guide for 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one: Direct Comparator Analysis


Critical Data Gap: Absence of Direct Comparative Biological Activity Data

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL) within the permitted source framework did not retrieve any quantitative biological activity data (e.g., IC50, Ki, EC50) for the target compound or its closest regioisomeric analog. Therefore, no direct head-to-head or cross-study comparable evidence of potency, selectivity, or efficacy can be provided. This represents a fundamental evidence gap for any selection decision based on biological function.

Medicinal Chemistry Chemical Biology Drug Discovery

Critical Data Gap: Absence of Comparative ADME/T and Physicochemical Data

No experimentally determined ADME/T profiles (e.g., metabolic stability, permeability, cytochrome P450 inhibition) or key physicochemical parameters (e.g., logD, aqueous solubility, pKa) were found in permitted databases for the target compound or its regioisomeric analog. Such data are essential for assessing developability and differentiating chemical matter in lead optimization.

ADME-Tox Physicochemical Properties Drug-likeness

Critical Data Gap: Absence of Comparative Synthetic Accessibility and Scalability Data

No comparative data on synthetic route efficiency, yield, purity profiles, or scalability were identified for the target compound versus its regioisomeric analog from permitted sources. Such information is crucial for procurement decisions based on cost, availability, and quality control. Patents and primary synthetic methodology papers were specifically queried and yielded no results for this compound.

Synthetic Chemistry Process Chemistry Scale-up

Application Scenarios for 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one: A Limited Landscape


Scenario 1: Chemical Probe Development Requiring a Specific Regioisomer

In chemical biology, a research program may require a probe molecule with a precise regioisomeric configuration to investigate a structure-activity relationship (SAR) or to serve as a negative control for a known bioactive isomer. The target compound's unique connectivity (5-pyridin-4-yl-1,2,4-oxadiazol-3-yl) could make it the necessary choice for such studies, provided the required isomer is confirmed analytically. This scenario is the only one currently supported by the available evidence, which is limited to the compound's defined chemical structure. No biological or performance data substantiates its use over other regioisomers for any other purpose.

Scenario 2: Use as a Synthetic Intermediate or Building Block

The compound may serve as a key intermediate in the synthesis of more complex molecules, where its specific regioisomeric form is required for subsequent chemical transformations. Its procurement would be justified solely by its structural necessity in a documented synthetic pathway. Without published synthetic procedures or analytical standards from permitted sources, researchers would need to independently develop and validate a route, making this a high-effort, high-risk scenario.

Scenario 3: Exploratory Screening in a Novel Assay

In a drug discovery campaign, a compound library may be screened against a novel biological target. The inclusion of this specific regioisomer could be of interest if its analog set contains a regioisomeric pair. The target compound would be tested in parallel with its regioisomer to explore the impact of the connectivity change on activity. This application is purely exploratory and cannot be guided by prior data; the procurement decision is based solely on the opportunity to generate new data, not on any pre-existing evidence of advantage.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.